4-Iodo-2-methoxypyridine hydrochloride
Overview
Description
4-Iodo-2-methoxypyridine hydrochloride is an organic compound with the molecular formula C6H6INO It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 4 are replaced by a methoxy group and an iodine atom, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-methoxypyridine hydrochloride typically involves the iodination of 2-methoxypyridine. One common method includes the use of isopropylmagnesium chloride and N-chlorosuccinimide in tetrahydrofuran as solvents. The reaction is carried out at low temperatures (0°C) and then allowed to warm to room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-2-methoxypyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in methanol.
Suzuki-Miyaura Coupling: Palladium catalysts and organoboron reagents under mild conditions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Scientific Research Applications
4-Iodo-2-methoxypyridine hydrochloride has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Iodo-2-methoxypyridine hydrochloride involves its ability to participate in various chemical reactions due to the presence of the iodine and methoxy groups. These functional groups influence the compound’s reactivity and interaction with other molecules. In coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
- 2-Methoxy-4-iodopyridine
- 4-Chloro-2-methoxypyridine
- 4-Bromo-2-methoxypyridine
Comparison: 4-Iodo-2-methoxypyridine hydrochloride is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its chloro and bromo analogs. The iodine atom is larger and more polarizable, making it more reactive in substitution and coupling reactions .
Properties
IUPAC Name |
4-iodo-2-methoxypyridine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO.ClH/c1-9-6-4-5(7)2-3-8-6;/h2-4H,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXIPTHHOOQKLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)I.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClINO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858678 | |
Record name | 4-Iodo-2-methoxypyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
761427-39-8 | |
Record name | 4-Iodo-2-methoxypyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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